molecular formula C12H11NO2S B1314228 Ethyl 4-phenylthiazole-5-carboxylate CAS No. 99822-80-7

Ethyl 4-phenylthiazole-5-carboxylate

Cat. No. B1314228
CAS RN: 99822-80-7
M. Wt: 233.29 g/mol
InChI Key: VUBSBLCFFDSRJO-UHFFFAOYSA-N
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Description

Ethyl 4-phenylthiazole-5-carboxylate is a chemical compound with the CAS Number: 99822-80-7 . It has a molecular weight of 233.29 and its molecular formula is C12H11NO2S .


Synthesis Analysis

The synthesis of Ethyl 4-phenylthiazole-5-carboxylate can be achieved from Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields Ethyl 4-phenylthiazole-5-carboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 4-phenylthiazole-5-carboxylate is represented by the formula C12H11NO2S . The average mass is 233.286 Da and the monoisotopic mass is 233.051056 Da .


Chemical Reactions Analysis

The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .


Physical And Chemical Properties Analysis

Ethyl 4-phenylthiazole-5-carboxylate is a solid at room temperature . The compound should be stored in a dry room .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Ethyl 4-phenylthiazole-5-carboxylate and its derivatives are primarily investigated in the field of synthetic and medicinal chemistry. A notable study involved the use of ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate as a precursor for synthesizing analogs through Michael-like addition of various secondary amines, exploring the use of primary amines as well (Boy & Guernon, 2005). Another study detailed the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, confirming their structures through various spectroscopic techniques and investigating their antimicrobial activities against a range of bacterial and fungal strains (Desai, Bhatt & Joshi, 2019).

Photophysical and Photochemical Studies

Ethyl 4-phenylthiazole-5-carboxylate derivatives have also been studied for their photophysical properties. A research highlighted the synthesis of ethyl 2-arythiazole-5-carboxylates through photochemical reactions and analyzed their photophysical properties, as well as their ability to act as singlet-oxygen sensitizers (Amati et al., 2010).

Applications in Drug Discovery

In the realm of drug discovery, specific ethyl 4-phenylthiazole-5-carboxylate derivatives have been designed and synthesized for targeting Mycobacterium tuberculosis GyrB inhibitors. These compounds were evaluated for their in vitro activity and cytotoxicity, with some showing promising activity and low cytotoxicity (Jeankumar et al., 2013).

Safety And Hazards

The safety information for Ethyl 4-phenylthiazole-5-carboxylate includes several hazard statements: H302-H315-H320-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Relevant Papers

The relevant papers for Ethyl 4-phenylthiazole-5-carboxylate include a study on the synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-b]pyridines and thiazolo [5′,4′:5,6]pyrano [2,3-d]pyrimidine derivatives . Another paper discusses the design, synthesis, and biological evaluation of 1H-pyrazole-5 .

properties

IUPAC Name

ethyl 4-phenyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-2-15-12(14)11-10(13-8-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBSBLCFFDSRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-phenylthiazole-5-carboxylate

CAS RN

99822-80-7
Record name Ethyl 4-phenylthiazole-5-carboxylate
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